1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a crown ether, a type of cyclic chemical compound that consists of a ring containing several ether groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are known for their ability to form complexes with cations, especially alkali metal ions, due to the electron-rich cavity created by the oxygen atoms in the ring . Therefore, the primary targets of this compound are likely to be metal ions present in the environment where it is applied.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as complexation . In this process, the crown ether forms a cyclic structure that can encapsulate the metal ion, effectively creating a host-guest complex . This interaction results in the stabilization of the metal ion and can influence its reactivity .
Biochemical Pathways
For instance, they can affect ion transport across cell membranes, which is crucial for numerous biological functions .
Pharmacokinetics
Like other crown ethers, it is expected to have low bioavailability due to its large size and polar nature, which would limit its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the context in which it is used. For instance, it has been used in spectroscopic studies of its complex-forming reaction with iodine . It has also been used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence and concentration of specific metal ions can affect its ability to form complexes . Additionally, factors such as pH and temperature can influence the stability of the complexes formed .
Biochemical Analysis
Biochemical Properties
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its complexation properties. It interacts with enzymes, proteins, and other biomolecules primarily through its ability to form stable complexes with metal ions. For instance, it has been used as a ligand in the study of zirconium-facilitated hydrolysis of dipeptides at neutral pH . The nature of these interactions often involves the coordination of the nitrogen and oxygen atoms in the crown ether with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its ability to chelate metal ions. This chelation can influence cell function by altering metal ion availability, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby impacting metabolic pathways and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the availability of metal ions that are essential cofactors for transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the compound can maintain its complexation properties over extended periods, although degradation products may form under certain conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metal ion homeostasis and potential toxicity to metal-dependent biological processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. The compound can influence metabolic flux and metabolite levels by modulating the availability of these metal ions, thereby affecting various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its ability to form complexes with metal ions. Transporters and binding proteins that recognize these complexes can facilitate the compound’s localization and accumulation in specific cellular compartments. This distribution can influence the compound’s overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and the presence of targeting signals or post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to the mitochondria or nucleus, depending on the metal ions it complexes with and the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be synthesized through the reaction of diethylene glycol with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the cyclic structure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of crown ethers like this compound generally involves large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions.
Common Reagents and Conditions:
Complexation: This compound forms stable complexes with metal ions such as magnesium, calcium, and zinc under neutral pH conditions.
Oxidation: It can be oxidized using strong oxidizing agents, although specific conditions and reagents are not extensively documented.
Substitution: Substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced.
Major Products:
Complexation: Metal ion complexes.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:
Comparison with Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties but a different ring size and structure.
1-Aza-18-crown-6: Contains one nitrogen atom in the ring, offering different binding properties compared to 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane.
18-Crown-6: A crown ether without nitrogen atoms, primarily used for complexing alkali metal ions.
Uniqueness: this compound is unique due to its combination of oxygen and nitrogen atoms in the ring, providing a versatile binding environment for various metal ions. This dual functionality makes it particularly valuable in applications requiring selective and stable metal ion complexation .
Properties
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDJJTUQPXZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCNCCOCCOCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178699 | |
Record name | Cryptand 2.2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-55-4 | |
Record name | Diaza-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23978-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cryptand 2.2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kryptofix 22 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cryptand 2.2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CRYPTAND 2.2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLY51T1RSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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